Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is a chemical compound with the molecular formula C12H24INO2. This compound is known for its unique structure, which includes a butyl group, a dimethylamino group, and an iodide ion. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide typically involves the reaction of butyl-dimethylamine with 2-(2-methylprop-2-enoyloxy)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in ethanol for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium nitrate.
Wissenschaftliche Forschungsanwendungen
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving cell membrane interactions and ion transport.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide involves its interaction with cellular membranes and ion channels. The compound can modulate ion transport across membranes, affecting cellular functions. The molecular targets include ion channels and transporters, which are crucial for maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
- Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide
Uniqueness
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is unique due to its specific combination of butyl and dimethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
20603-08-1 |
---|---|
Molekularformel |
C12H24INO2 |
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C12H24NO2.HI/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;/h2,6-10H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XWNWGHXPXYFZET-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.